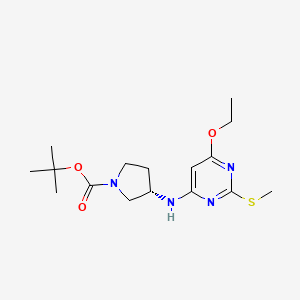

(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a pyrimidine core substituted with ethoxy and methylthio groups. The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen, a common strategy in medicinal and synthetic chemistry to modulate reactivity and solubility .

Properties

IUPAC Name |

tert-butyl (3S)-3-[(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-6-22-13-9-12(18-14(19-13)24-5)17-11-7-8-20(10-11)15(21)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3,(H,17,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYZFIHSFYAETP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC(=NC(=C1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001107883 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001107883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354020-92-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354020-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001107883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, with the CAS number 1354020-92-0, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆N₄O₃S |

| Molecular Weight | 354.47 g/mol |

| Purity | >95% |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets, particularly in the context of antiviral and anticancer activities. The presence of a pyrimidine moiety suggests potential interactions with nucleic acid synthesis or inhibition pathways.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For example, related compounds in the same class have demonstrated activity against viruses such as HIV and the tobacco mosaic virus (TMV). The EC50 values for similar compounds have been reported at concentrations as low as 3.98 μM for HIV, indicating significant potency .

Anticancer Properties

There is emerging evidence that compounds with similar structures may inhibit cancer cell proliferation. In vitro assays have shown that modifications in the pyrimidine ring can enhance cytotoxicity against specific cancer cell lines. The ability to modulate cellular pathways involved in apoptosis and cell cycle regulation is a key area of interest.

Case Studies and Research Findings

- Study on Antiviral Efficacy : A study evaluated various pyrimidine derivatives, including those structurally related to this compound. The results indicated a promising antiviral profile against HIV with a therapeutic index exceeding 100, suggesting a favorable safety margin .

- Cytotoxicity Assays : In a series of cytotoxicity assays, compounds similar to this compound exhibited varied CC50 values, with some derivatives showing significant activity at concentrations below 10 μM against multiple cancer cell lines .

- Mechanistic Insights : Mechanistic studies involving fluorescence assays demonstrated that these compounds can effectively bind to target proteins involved in viral replication and cancer progression, indicating their potential as lead compounds for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the Catalog of Pyridine Compounds (2017) and synthetic methodologies from recent research. Key differences in substituents, heterocyclic cores, and protective groups are highlighted.

Core Heterocycle Variations

The pyrimidine ring in the target compound distinguishes it from pyridine-based analogs. Pyrimidines (6-membered ring with two nitrogen atoms) exhibit distinct electronic properties compared to pyridines (one nitrogen), influencing hydrogen-bonding capacity and metabolic stability. For example:

- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () features a pyridine core with iodine and pyrrolidine substituents. The electron-withdrawing iodine may enhance electrophilic substitution reactivity, whereas the target compound’s ethoxy and methylthio groups contribute steric bulk and moderate electron-donating effects .

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () contains a fluoropyridine core. Fluorine’s electronegativity increases metabolic stability and binding affinity in bioactive molecules, a property absent in the target compound’s pyrimidine .

Substituent Effects

- Ethoxy vs. Methoxy/Iodo Groups : The ethoxy group at position 6 of the pyrimidine (target) offers moderate steric hindrance and lipophilicity. In contrast, methoxy or iodo substituents in analogs like tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () may alter solubility and reactivity profiles due to differences in size and polarizability .

- Methylthio vs.

Protective Group Strategies

- tert-Butyl Carbamate vs. Silyl Ethers : The target compound’s tert-butyl carbamate is hydrolytically stable under basic conditions, whereas silyl-protected analogs like tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () require milder deprotection conditions (e.g., fluoride ions) .

- Hydroxymethyl vs. Methoxycarbonyl : The hydroxymethyl group in (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate () offers a handle for further functionalization, unlike the target compound’s ethoxy group, which is typically inert .

Stereochemical Considerations

The (S)-configuration of the pyrrolidine in the target compound contrasts with racemic (±)-trans mixtures in analogs like those in . Chirality can critically influence binding to asymmetric biological targets (e.g., enzymes or receptors), suggesting the target may exhibit enantioselective activity absent in racemic analogs .

Data Table: Structural and Functional Comparison

Q & A

Q. What synthetic methodologies are recommended for the preparation of (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate?

A multi-step synthesis is typically employed, starting with the functionalization of the pyrrolidine core. Key steps include:

- Chiral resolution : Use tert-butyl carbamate protection to preserve stereochemistry during coupling reactions .

- Pyrimidine coupling : React the pyrrolidine intermediate with 6-ethoxy-2-(methylthio)pyrimidin-4-ylamine under Buchwald-Hartwig amination conditions .

- Purification : Employ column chromatography (e.g., silica gel with ethanol/chloroform gradients) to isolate the product .

- Yield optimization : Control reaction temperatures (0–20°C) and use catalysts like DMAP/triethylamine to minimize racemization .

Q. Which analytical techniques are critical for confirming stereochemical purity and structural integrity?

- Chiral HPLC : Resolve enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .

- NMR spectroscopy : Analyze and spectra to verify substituent positions and tert-butyl group integrity (e.g., δ 1.4 ppm for tert-butyl protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <5 ppm error (e.g., observed [M+H]+ at m/z 395.1852 vs. calculated 395.1847) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers away from ignition sources (flash point >100°C) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

- Pharmacokinetic profiling : Measure plasma stability and membrane permeability using Caco-2 cell monolayers .

- Metabolite identification : Use LC-MS/MS to detect degradation products (e.g., tert-butyl cleavage under acidic conditions) .

- Dose adjustment : Account for bioavailability differences by optimizing in vivo dosing regimens (e.g., subcutaneous vs. oral administration) .

Q. What strategies enhance reaction yield while preserving stereochemical fidelity in large-scale synthesis?

- Chiral auxiliaries : Introduce (S)-proline derivatives to guide stereoselective amide bond formation .

- Low-temperature conditions : Maintain reactions at 0°C during coupling steps to suppress racemization .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for improved cross-coupling efficiency .

Q. How should researchers design experiments to study interactions with biological targets (e.g., kinases)?

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) using immobilized target proteins .

- Computational docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict binding poses .

- Mutagenesis studies : Identify critical binding residues by alanine-scanning mutations in the target’s active site .

Q. What methodologies are effective for analyzing environmental stability and degradation pathways?

- Hydrolysis studies : Expose the compound to pH 2–12 buffers and monitor degradation via HPLC .

- Photolysis testing : Use UV-Vis spectroscopy to assess stability under simulated sunlight (λ = 290–800 nm) .

- Ecotoxicology assays : Evaluate aquatic toxicity using Daphnia magna survival rates (LC determination) .

Methodological Considerations

- Data contradiction analysis : Compare batch-specific impurity profiles using UPLC-MS to identify synthesis-related variability .

- Scale-up challenges : Address solubility issues by screening co-solvents (e.g., DMSO/water mixtures) for recrystallization .

- Regulatory compliance : Follow OECD guidelines for physicochemical property determination (e.g., logP via shake-flask method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.